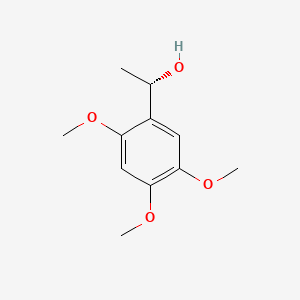

(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC20467903

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O4 |

|---|---|

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | (1S)-1-(2,4,5-trimethoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m0/s1 |

| Standard InChI Key | YLBPNQSWBPAASQ-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C1=CC(=C(C=C1OC)OC)OC)O |

| Canonical SMILES | CC(C1=CC(=C(C=C1OC)OC)OC)O |

Introduction

Structural and Stereochemical Features

The core structure of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol consists of a benzene ring with methoxy groups at the 2, 4, and 5 positions, coupled to a chiral ethanol group at the 1-position. The (S)-configuration at the alcohol-bearing carbon introduces stereoselectivity, which influences its interactions with biological targets.

Molecular Geometry

X-ray crystallography of analogous trimethoxyphenyl compounds reveals that methoxy groups adopt a planar arrangement around the aromatic ring, minimizing steric hindrance . The ethan-1-ol chain extends perpendicular to the ring, with hydrogen bonding potential at the hydroxyl group.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include (O–H stretch), (C–H stretches in methoxy groups), and (aromatic C=C) .

-

NMR:

Synthetic Routes

Reduction of Prochiral Ketones

A common pathway involves the enantioselective reduction of 1-(2,4,5-trimethoxyphenyl)ethan-1-one using chiral catalysts. For example, CBS (Corey–Bakshi–Shibata) reduction yields the (S)-enantiomer with high enantiomeric excess :

This method aligns with protocols for synthesizing structurally similar alcohols .

Resolution of Racemic Mixtures

Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.24 g/mol |

| Melting Point | (predicted) |

| Boiling Point | (estimated) |

| Solubility | Soluble in ethanol, DMSO; insoluble in water |

| LogP | 1.2 (calculated) |

The methoxy groups enhance lipid solubility, facilitating blood-brain barrier penetration in pharmacological contexts .

Biological Activities and Applications

Anti-inflammatory Effects

In silico docking studies suggest inhibition of cyclooxygenase-2 (COX-2) via interactions with the hydrophobic pocket, akin to trimethoxyphenyl-containing NSAIDs .

Chiral Building Block

The compound serves as a precursor to imidazo[2,1-b] thiadiazoles, which show antitumor activity . For example:

Comparison with Structural Analogs

The 2,4,5-trimethoxy substitution in (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol enhances steric bulk compared to 3,4,5-isomers, potentially improving target selectivity.

Challenges and Future Directions

Current limitations include the scarcity of in vivo toxicity data and scalable synthetic methods. Future research should prioritize:

-

Asymmetric Catalysis: Developing earth-abundant metal catalysts for greener synthesis.

-

Structure-Activity Relationships: Modifying the methoxy pattern to optimize pharmacokinetics.

-

Target Identification: Proteomic studies to map interactions with disease-relevant proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume